molecular formula C20H26N6OS B2570987 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide CAS No. 946210-70-4

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

Cat. No.: B2570987
CAS No.: 946210-70-4
M. Wt: 398.53
InChI Key: GGXUFHZHSCBRKN-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a hydrazine derivative and a pyrimidine derivative in the presence of a suitable catalyst.

    Introduction of the methylsulfanyl group: This can be achieved through a nucleophilic substitution reaction where a suitable methylsulfanyl donor reacts with the pyrazolopyrimidine core.

    Attachment of the 3-methylphenyl group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3-methylphenyl group to the core structure.

    Formation of the acetamide linkage: This is typically achieved through an amidation reaction where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core or the acetamide linkage, potentially leading to the cleavage of these structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deaminated products, reduced pyrazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide analogs: Compounds with slight modifications in the pyrazolopyrimidine core or the substituents.

    Other pyrazolopyrimidines: Compounds with different substituents but the same core structure.

Uniqueness

    Structural Features: The presence of both the 3-methylphenyl and methylsulfanyl groups, along with the acetamide linkage, makes this compound unique.

    Biological Activity: The specific combination of substituents may confer unique biological activities, making it a valuable compound for drug discovery.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6OS/c1-13(2)23-18-16-12-22-26(19(16)25-20(24-18)28-4)9-8-21-17(27)11-15-7-5-6-14(3)10-15/h5-7,10,12-13H,8-9,11H2,1-4H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXUFHZHSCBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=NC(=NC(=C3C=N2)NC(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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